molecular formula C21H26N2O4S B296475 N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

カタログ番号 B296475
分子量: 402.5 g/mol
InChIキー: BSEDHFAJENKHDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide, also known as SCH-58261, is a potent and selective antagonist for the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.

作用機序

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide is a selective antagonist for the adenosine A2A receptor, which is highly expressed in the brain, immune cells, and cancer cells. The adenosine A2A receptor is involved in various physiological processes such as neurotransmission, inflammation, and cell proliferation. N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide binds to the adenosine A2A receptor and blocks its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In the brain, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to increase the release of dopamine, a neurotransmitter involved in motor function and reward. In immune cells, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. In cancer cells, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to induce apoptosis, a process of programmed cell death.

実験室実験の利点と制限

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a highly selective antagonist for the adenosine A2A receptor, which reduces the potential for off-target effects. It is also relatively stable and can be easily synthesized. However, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has several limitations. It has low solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

将来の方向性

There are several future directions for N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide research. One direction is to develop more potent and selective antagonists for the adenosine A2A receptor. Another direction is to study the potential therapeutic applications of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, more studies are needed to understand the long-term effects of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide on the brain, immune system, and cancer cells.
Conclusion:
In conclusion, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide is a potent and selective antagonist for the adenosine A2A receptor with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide in improving human health.

合成法

The synthesis of N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide involves multiple steps, starting from the reaction of 4-ethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to obtain the final product. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to improve motor function and reduce the severity of dyskinesia, a common side effect of levodopa therapy. In Huntington's disease, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, N-cyclohexyl-2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth and proliferation of cancer cells.

特性

分子式

C21H26N2O4S

分子量

402.5 g/mol

IUPAC名

N-cyclohexyl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-2-27-17-12-14-18(15-13-17)28(25,26)23-20-11-7-6-10-19(20)21(24)22-16-8-4-3-5-9-16/h6-7,10-16,23H,2-5,8-9H2,1H3,(H,22,24)

InChIキー

BSEDHFAJENKHDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

正規SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。